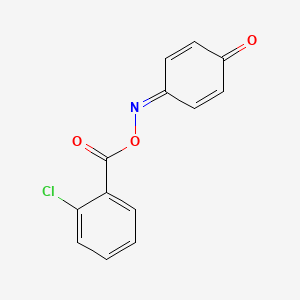![molecular formula C20H19NO2 B5888766 cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)
cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone, also known as CPIM, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPIM is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone inhibits PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. By inhibiting PKC enzymes, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can modulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to have a variety of biochemical and physiological effects. In cell culture studies, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has also been shown to inhibit the growth of blood vessels in tumors, which is a process known as angiogenesis. In animal studies, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to have anti-inflammatory effects and to protect against ischemic injury in the heart.
Advantages and Limitations for Lab Experiments
One of the main advantages of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone is its potency and selectivity for PKC enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone also has some limitations. It is a synthetic compound that must be synthesized using a multi-step process, which can be time-consuming and expensive. Additionally, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone. One area of research is the development of more potent and selective inhibitors of PKC enzymes. Another area of research is the use of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone in combination with other drugs to treat various diseases, including cancer. Finally, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone could be used to study the role of PKC enzymes in other cellular processes, such as metabolism and immune function.
Synthesis Methods
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-phenethylamine with 1-bromo-3-chloropropane to form 1-(2-phenoxyethyl)pyrrolidine. This compound is then reacted with 3-bromobenzaldehyde to form 1-(2-phenoxyethyl)-3-(3-bromobenzyl)pyrrolidine. Finally, this compound is reacted with cyclopropylmagnesium bromide to form cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone.
Scientific Research Applications
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been used extensively in scientific research to study the role of PKC enzymes in various cellular processes. PKC enzymes are involved in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease. cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to be a potent and selective inhibitor of PKC enzymes, making it a valuable tool for studying their function.
properties
IUPAC Name |
cyclopropyl-[1-(2-phenoxyethyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(15-10-11-15)18-14-21(19-9-5-4-8-17(18)19)12-13-23-16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRITIWQTWZZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-propylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5888684.png)

![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)


![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)


![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)
![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)